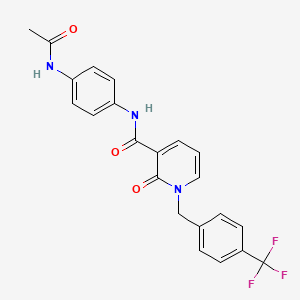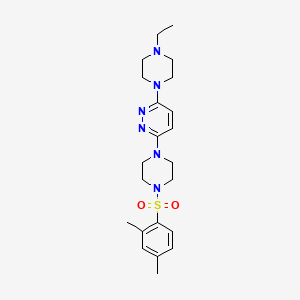![molecular formula C17H17F3N6O2S B11254361 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11254361.png)
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-tert-butil-7-hidroxi[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-il)sulfanil]-N-[4-(trifluorometil)fenil]acetamida es un compuesto orgánico complejo que presenta una estructura central de triazolo-triazina. Este compuesto destaca por sus posibles aplicaciones en diversos campos científicos, incluyendo la química, la biología y la medicina. La presencia de grupos funcionales como tert-butil, hidroxi, sulfánil y trifluorometil fenil contribuye a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(6-tert-butil-7-hidroxi[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-il)sulfanil]-N-[4-(trifluorometil)fenil]acetamida generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de triazolo-triazina, la introducción de los grupos tert-butil e hidroxi, y la posterior unión de los grupos sulfánil y trifluorometil fenil. Los reactivos comunes utilizados en estas reacciones incluyen varios ácidos, bases y catalizadores para facilitar las transformaciones deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y los sistemas de reacción automatizados se pueden emplear para escalar el proceso de producción. Además, los métodos de purificación como la recristalización y la cromatografía se utilizan para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(6-tert-butil-7-hidroxi[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-il)sulfanil]-N-[4-(trifluorometil)fenil]acetamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxi puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede reducirse para modificar el núcleo de triazolo-triazina u otros grupos funcionales.
Sustitución: Los grupos sulfánil y trifluorometil fenil pueden participar en reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxi puede producir cetonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2-[(6-tert-butil-7-hidroxi[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-il)sulfanil]-N-[4-(trifluorometil)fenil]acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en diversas vías biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[(6-tert-butil-7-hidroxi[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-il)sulfanil]-N-[4-(trifluorometil)fenil]acetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol (TATOT): Conocido por sus propiedades de alta energía y estabilidad térmica.
Derivados de [1,2,4]triazolo[4,3-a]pirazina: Evaluados por su actividad antitumoral e inhibición de quinasas.
Singularidad
2-[(6-tert-butil-7-hidroxi[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-il)sulfanil]-N-[4-(trifluorometil)fenil]acetamida se destaca por su combinación única de grupos funcionales, que le confieren reactividad química distintiva y posibles aplicaciones. Su estructura permite modificaciones versátiles e interacciones con diversas dianas moleculares, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C17H17F3N6O2S |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H17F3N6O2S/c1-16(2,3)12-13(28)22-14-23-24-15(26(14)25-12)29-8-11(27)21-10-6-4-9(5-7-10)17(18,19)20/h4-7H,8H2,1-3H3,(H,21,27)(H,22,23,28) |
Clave InChI |
OLDNUPKOQGQFPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B11254280.png)
![N-(furan-2-ylmethyl)-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11254282.png)
![4-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11254285.png)
![3-[(4-chlorophenyl)methyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254294.png)
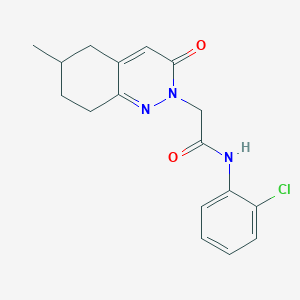
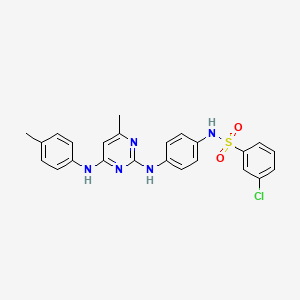
![2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11254320.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11254324.png)

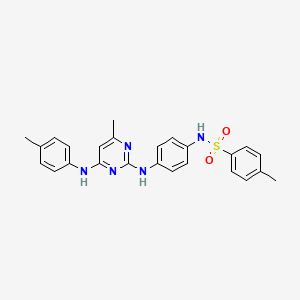
![5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11254333.png)
